molecular formula C15H15N5O B10803581 N-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10803581
M. Wt: 281.31 g/mol
InChI Key: GWNNOTCJABAJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built upon the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system known for its versatility and wide range of potential biological activities . The TP core is isoelectronic with the purine ring, allowing it to function as a purine surrogate in the design of molecules that target enzyme active sites, such as those in kinases . Furthermore, the metal-chelating properties inherent to the TP structure, facilitated by its multiple nitrogen atoms, can be exploited in the development of chemotherapeutic and anti-parasitic agents . The specific structural motifs present in this compound—including the N-benzyl group and the carboxamide linkage—are common features in bioactive molecules. For instance, related N-benzyl fused pyrimidine carboxamide derivatives have been synthesized and demonstrated promising in vitro anticancer activity against human colon cancer (HT29) and prostate cancer (DU145) cell lines . Similar compounds have also been investigated as inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H) activity, highlighting the potential of this chemotype in antiviral research . This product is intended for research purposes as a chemical reference standard or as a building block in the synthesis and exploration of novel therapeutic agents. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

N-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H15N5O/c1-10-8-11(2)20-15(17-10)18-13(19-20)14(21)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,21)

InChI Key

GWNNOTCJABAJHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=CC=CC=C3)C

Origin of Product

United States

Biological Activity

N-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (commonly referred to as BDT) is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of BDT, including its mechanism of action, pharmacological effects, and relevant case studies.

BDT exhibits biological activity through multiple mechanisms:

  • Inhibition of Enzymatic Activity : BDT has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, it may act as an antagonist to adenosine receptors, which play a crucial role in various physiological processes.
  • Modulation of Gene Expression : Studies indicate that BDT can influence gene expression related to inflammatory responses and cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of BDT. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)10.0Inhibition of cell cycle progression
HeLa (Cervical)15.0Modulation of apoptosis-related genes

Anti-inflammatory Activity

BDT has demonstrated significant anti-inflammatory properties in vitro and in vivo. It reduces the production of pro-inflammatory cytokines and inhibits pathways such as NF-kB.

Neuroprotective Effects

Research indicates that BDT may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the effect of BDT on various cancer cell lines. The compound was found to significantly reduce cell viability and promote apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Effects : In an animal model of arthritis, BDT administration led to a marked reduction in joint swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 .
  • Neuroprotection : A recent study investigated the neuroprotective effects of BDT in a model of oxidative stress-induced neuronal damage. Results showed that BDT significantly improved neuronal survival rates and reduced markers of oxidative stress .

Scientific Research Applications

Pharmacological Properties

N-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Several studies have reported the antimicrobial effects of compounds containing the triazolo-pyrimidine scaffold. For instance, derivatives of this compound have shown significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties. In one study, a series of triazolo-pyrimidines were synthesized and evaluated for their antimicrobial efficacy, with some derivatives demonstrating potent activity against resistant strains .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit key inflammatory pathways, including the NF-κB signaling pathway. In vitro studies showed that certain derivatives could significantly reduce pro-inflammatory cytokine production in activated macrophages .
  • Anticancer Potential : The triazolo-pyrimidine scaffold has been associated with anticancer activity. Compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A recent study highlighted the ability of specific derivatives to inhibit cell proliferation and induce cell cycle arrest in human cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications to the chemical structure can enhance its potency and selectivity:

Modification Effect on Activity
Substitution on the benzyl groupIncreased lipophilicity and improved membrane permeability
Alteration of methyl groupsEnhanced binding affinity to target proteins
Variation in carboxamide moietyImproved solubility and bioavailability

Antimicrobial Evaluation

In a study published in ChemInform, researchers synthesized a novel class of thiadiazole derivatives bearing the triazolo-pyrimidine moiety. These compounds were evaluated for their antimicrobial activity against various pathogens. The results indicated that several derivatives exhibited significant antibacterial effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of triazolo-pyrimidines revealed that this compound could effectively inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide-stimulated macrophages. This suggests potential for therapeutic use in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is highly dependent on substituents and functional groups. Below is a comparative analysis of key analogs:

Compound Name Structural Features Biological Activity Key Findings Reference
N-Benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide 5,7-dimethyl pyrimidine; benzyl carboxamide Antituberculosis (weak) MIC = 126 μM in GAS media; lower potency compared to imidazo[1,2-a]pyridine analogs
N-(4-Methoxybenzyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide 4-methoxybenzyl substituent Immunoproteasome inhibition 19.53 ± 2.83% inhibition at 10 μM; marginally better activity than benzyl analog
α-(5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-thio)acetamides Thioether-linked acetamides Herbicidal 90% inhibition against barnyardgrass at 100 μg/mL; sulfur enhances activity
5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-oxoacetohydrazones Hydrazone derivatives Herbicidal/Fungicidal 80–95% inhibition of wheat Fusarium at 50 μg/mL; chirality improves efficacy
N-Benzyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide Triazolo-pyridine core Antituberculosis MIC = 101 μM; pyridine vs. pyrimidine core impacts potency

Activity Trends and Mechanistic Insights

  • Antimicrobial Activity : The benzyl carboxamide group in the target compound confers weaker antituberculosis activity (MIC = 126 μM) compared to imidazo[1,2-a]pyridine derivatives (MIC = 0.1 μM). Replacing the pyrimidine core with pyridine (compound 10, MIC = 101 μM) slightly improves activity, suggesting core flexibility influences target binding .
  • Herbicidal Activity : Thioether- and sulfonyl-linked acetamides (e.g., compounds from ) show superior herbicidal effects compared to carboxamide derivatives. The sulfur atom likely enhances membrane permeability or enzyme interaction.
  • Functional Group Impact: Substituting the benzyl group with a 4-methoxybenzyl moiety (compound 30, ) increases immunoproteasome inhibition by ~4%, indicating electron-donating groups may optimize target engagement.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : p-Toluenesulfonic acid (PTSA, 5 mol%)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 90°C

  • Time : 16 hours

  • Yield : 43–66%

The reaction proceeds via initial Knoevenagel condensation between benzaldehyde and N-benzyl acetoacetamide, forming a β-keto enamine intermediate. Subsequent cyclocondensation with 1H-1,2,4-triazole-3,5-diamine generates the triazolopyrimidine core, followed by oxidation to aromatize the system.

Key Advantages:

  • Atom economy : Single-pot synthesis minimizes intermediate isolation.

  • Scalability : Demonstrated gram-scale production with 75% yield.

Stepwise Assembly via Chloropyrimidine Intermediates

Patented routes describe the use of 2-benzylthio-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine as a precursor. Chlorination with Cl₂ in acetic acid/water at -1°C to 5°C introduces reactive sites for subsequent amidation.

Chlorination Protocol:

  • Reagent : Cl₂ gas (2.5 hours, <5°C)

  • Workup : Filtration and dilution-induced precipitation

  • Intermediate : 5,7-Dichloro derivative (isolated as tan solid)

The chlorinated intermediate undergoes nucleophilic substitution with benzylamine in tetrahydrofuran (THF) under basic conditions (NaH, 0°C to room temperature), yielding the carboxamide after hydrolysis.

Limitations:

  • Hazardous reagents : Requires careful handling of chlorine gas.

  • Moderate yields : 60–70% due to competing side reactions.

Amide Coupling via NMI/SO₂Cl₂ Activation

Recent advances utilize N-methylimidazole (NMI) and sulfuryl chloride (SO₂Cl₂) to activate carboxylic acid intermediates. For this compound, 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-carboxylic acid is first synthesized via oxidative cyclization, then coupled with benzylamine.

Coupling Procedure:

  • Activation : Carboxylic acid (1 eq) + NMI (1.2 eq) + SO₂Cl₂ (1.1 eq) in CH₂Cl₂ (0°C, 30 min).

  • Amidation : Add benzylamine (1.5 eq), stir at 25°C for 12 hours.

  • Yield : 82–89%

This method avoids traditional coupling agents (e.g., EDCI/HOBt), reducing side product formation.

Dimroth Rearrangement of Triazolo[4,3-c]Pyrimidines

A less direct route involves synthesizingtriazolo[4,3-c]pyrimidines via oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones, followed by Dimroth rearrangement to the [1,5-a] isomer.

Key Steps:

  • Oxidative cyclization : Iodobenzene diacetate (IBD) in CH₂Cl₂, 25°C, 2 hours.

  • Rearrangement : Reflux in ethanol, 6 hours.

  • Overall yield : 55–68%

While effective, this method requires strict temperature control during rearrangement to prevent decomposition.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsYield (%)ScalabilitySafety Concerns
MulticomponentPTSA, DMF43–66HighLow
Chlorination/AmidationCl₂, benzylamine60–70ModerateChlorine gas handling
NMI/SO₂Cl₂ CouplingNMI, SO₂Cl₂82–89HighExothermic activation
Dimroth RearrangementIBD, ethanol55–68LowThermal decomposition

Mechanistic Insights and Challenges

Regioselectivity in Cyclization

The triazolopyrimidine core’s regiochemistry is dictated by the electronic effects of substituents. Methyl groups at C5 and C7 stabilize the transition state during cyclocondensation, favoring [1,5-a] over [1,5-c] isomers. Computational studies suggest that steric hindrance from the benzyl group directs the carboxamide to C2.

Purification Considerations

  • Column chromatography : Essential for removing regioisomeric byproducts (e.g., [1,5-c] derivatives).

  • Recrystallization solvents : Benzene/hexane (1:3) effectively isolates the final product .

Q & A

Q. What are the standard synthetic routes for N-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide?

The compound is typically synthesized via cyclocondensation of pyrimidine precursors with benzylamine derivatives. Key steps include:

  • Cyclocondensation : Reacting 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine intermediates with N-benzyl carboxamide precursors under reflux conditions (ethanol or DMF, 60–95°C) .
  • Purification : Column chromatography using gradients of petroleum ether/ethyl acetate (e.g., 1:1) to isolate the product .
  • Characterization : Confirmation via 1H^1 \text{H}/13C^{13} \text{C} NMR, mass spectrometry (ESI-MS), and elemental analysis (C, H, N). Discrepancies ≤0.3% in elemental composition are common due to solvent residues .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : 1H^1 \text{H} NMR (400–600 MHz) identifies substituents (e.g., benzyl protons at δ 7.24–7.33 ppm, methyl groups at δ 2.38–3.06 ppm) and coupling patterns .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 451.2 for analogous triazolopyrimidines) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., space group P1P\overline{1}, Z = 2) for structural validation .

Q. How do substituents on the triazolo[1,5-a]pyrimidine core influence bioactivity?

  • Benzyl Group : Enhances lipophilicity and target binding via π-π stacking (e.g., in cannabinoid receptor CB2 studies) .
  • Methyl Groups (5,7-positions) : Improve metabolic stability by reducing oxidative degradation .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in triazolo[1,5-a]pyrimidine synthesis is controlled by:

  • Reagent Choice : Using bis(trimethylsilyl)acetamide (BSA) to activate intermediates for cyclization .
  • Temperature : Reflux conditions (e.g., 95°C in ethanol) favor the 1,2,4-triazolo isomer over competing products .
  • Analytical Validation : LC-MS and 2D NMR (e.g., 1H^1 \text{H}-13C^{13} \text{C} HSQC) differentiate regioisomers .

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular Docking : Models interactions with proteins like BRD4 bromodomains (PDB: 5EGU). The triazolo core aligns with acetyl-lysine binding pockets .
  • 3D-QSAR : Correlates substituent electronic properties (e.g., Hammett constants) with activity, guiding analog design .

Q. How can contradictory bioassay data be resolved?

Discrepancies in IC50_{50} values or elemental analysis may arise from:

  • Sample Purity : Repeat purification using preparative HPLC (C18 column, acetonitrile/water) .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) for enzyme inhibition studies (e.g., cathepsin K/B assays) .

Q. What methods optimize metabolic stability in vivo?

  • Deuterium Labeling : Replacing methyl groups with CD3_3 reduces CYP450-mediated oxidation .
  • Prodrug Design : Phosphonate or ester derivatives improve oral bioavailability .

Notes

  • Avoid commercial sources (e.g., Sigma-Aldrich data in excluded per user guidelines).
  • Structural validation via X-ray crystallography () and docking () ensures reliability.
  • Methodological rigor emphasized in synthesis and data interpretation to address research-grade challenges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.